molecular formula C23H25N3O3S2 B2702832 4-((3-methylpiperidin-1-yl)sulfonyl)-N-(4-(p-tolyl)thiazol-2-yl)benzamide CAS No. 683261-57-6

4-((3-methylpiperidin-1-yl)sulfonyl)-N-(4-(p-tolyl)thiazol-2-yl)benzamide

Cat. No.: B2702832
CAS No.: 683261-57-6
M. Wt: 455.59
InChI Key: FOLROLWZGZWFFM-UHFFFAOYSA-N
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Description

4-((3-methylpiperidin-1-yl)sulfonyl)-N-(4-(p-tolyl)thiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C23H25N3O3S2 and its molecular weight is 455.59. The purity is usually 95%.
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Biological Activity

4-((3-methylpiperidin-1-yl)sulfonyl)-N-(4-(p-tolyl)thiazol-2-yl)benzamide is a complex organic compound with potential applications in medicinal chemistry due to its unique structural features. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C23H25N3O3S2
  • Molecular Weight : 455.59 g/mol

This compound features a benzamide core linked to a thiazole ring and a piperidine sulfonyl group, which contributes to its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. Key mechanisms include:

  • Enzyme Inhibition : The compound can inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. This is particularly relevant in the context of drug development where enzyme inhibition can lead to therapeutic effects against various diseases.
  • Receptor Binding : It may act as an agonist or antagonist at specific receptors, modulating their activity and downstream signaling pathways. This interaction can influence physiological responses, making it a candidate for treating conditions linked to receptor dysfunction.

Biological Activity

Research has demonstrated several biological activities associated with this compound:

  • Antitumor Activity : Preliminary studies suggest that derivatives of this compound exhibit significant antitumor effects against various cancer cell lines. For instance, compounds structurally similar to this compound have shown promising results in inhibiting the growth of breast cancer cells (MCF-7 and MDA-MB-231) when tested in vitro .
  • Antimicrobial Properties : Similar compounds have been reported to possess antimicrobial activity against several bacterial strains. The sulfonamide group is known for enhancing antibacterial properties, making this compound a potential candidate for further antimicrobial studies .
  • Anti-inflammatory Effects : The compound may also exhibit anti-inflammatory properties, which can be beneficial in treating inflammatory diseases. Research indicates that thiazole derivatives often show significant inhibition of inflammatory pathways .

Case Studies

Several studies have highlighted the biological potential of thiazole-containing compounds:

StudyFindings
Demonstrated significant cytotoxicity against MCF-7 breast cancer cells with IC50 values indicating effective inhibition of cell proliferation.
Evaluated the antimicrobial efficacy against Gram-positive and Gram-negative bacteria, showing promising results in inhibiting bacterial growth.
Investigated anti-inflammatory activity in animal models, revealing reduced markers of inflammation compared to control groups.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Modifications in the piperidine and thiazole moieties can significantly influence potency and selectivity towards specific targets.

Properties

IUPAC Name

N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-4-(3-methylpiperidin-1-yl)sulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O3S2/c1-16-5-7-18(8-6-16)21-15-30-23(24-21)25-22(27)19-9-11-20(12-10-19)31(28,29)26-13-3-4-17(2)14-26/h5-12,15,17H,3-4,13-14H2,1-2H3,(H,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOLROLWZGZWFFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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